Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate
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Overview
Description
Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate is a chemical compound that belongs to the class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen atom of the carbamate indicates that this compound is N-protected, meaning that the nitrogen atom is shielded from certain reactions due to the steric hindrance provided by the bulky tert-butyl group.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, indicating a potential pathway for synthesizing related tert-butyl carbamates . Additionally, the synthesis of tert-butyl carbamates can involve reactions with organometallics to yield N-(Boc)hydroxylamines, which could be further transformed into the desired carbamate structures .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex due to the presence of bulky substituents. For example, X-ray crystallographic studies have shown that the tert-butyl group can influence the conformation of the molecule, such as causing an eclipsed conformation of the tert-butyl-X bond in N-tert-butoxy derivatives . This suggests that the tert-butyl group in tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate could similarly affect its molecular conformation.
Chemical Reactions Analysis
Tert-butyl carbamates can participate in various chemical reactions. For instance, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and different electrophiles to yield functionalized carbamates after hydrolysis . This demonstrates the reactivity of tert-butyl carbamates with electrophiles and their potential to form diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as observed in some tert-butyl carbamates, can affect the compound's boiling point, solubility, and stability . The bulky tert-butyl group can also impact the compound's reactivity and interaction with other molecules, as seen in the crystal packing of related compounds . Furthermore, the synthesis and crystallographic studies of tert-butyl carbamates provide insights into their thermal properties and stability under various conditions .
Scientific Research Applications
1. Synthetic Intermediates in Pharmaceutical Compounds
Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate and its derivatives serve as important intermediates in the synthesis of various biologically active compounds, including anticancer drugs and protease inhibitors. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is a key intermediate in producing omisertinib (AZD9291), a drug used in cancer treatment (Zhao et al., 2017).
2. Structural Studies and Crystallography
These compounds are also significant in crystallography and structural studies. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been studied for their isostructural properties, linking molecules via bifurcated hydrogen and halogen bonds (Baillargeon et al., 2017).
3. Applications in Organic Synthesis
In organic synthesis, these compounds play a pivotal role as reagents or intermediates. They are utilized in various synthetic pathways, including the synthesis of spirocyclopropanated analogues of insecticides (Brackmann et al., 2005), and in the asymmetric Mannich reaction for the preparation of carbamate derivatives (Yang et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl N-[(4-ethylpiperidin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-13(6-8-14-9-7-13)10-15-11(16)17-12(2,3)4/h14H,5-10H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGAKGVYNPGZSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184309 |
Source
|
Record name | 1,1-Dimethylethyl N-[(4-ethyl-4-piperidinyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate | |
CAS RN |
236406-29-4 |
Source
|
Record name | 1,1-Dimethylethyl N-[(4-ethyl-4-piperidinyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=236406-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(4-ethyl-4-piperidinyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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